BenchChemオンラインストアへようこそ!

{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Lipophilicity ADME Physicochemical profiling

This 4-aminoquinoline-3-carboxamide scaffold offers a unique 4-methoxybenzylamino substituent, providing a distinct selectivity profile from halogenated or unsubstituted analogs. With intermediate lipophilicity (XLogP3=3.9) and a morpholine amide, it is ideal for CNS-permeability SAR studies and kinase inhibitor lead optimization. The 6-chloro handle and demethylatable methoxy group enable rapid analog library synthesis. Secure this research tool for your phenotypic screening or medicinal chemistry program today.

Molecular Formula C22H22ClN3O3
Molecular Weight 411.89
CAS No. 1326806-83-0
Cat. No. B2528370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
CAS1326806-83-0
Molecular FormulaC22H22ClN3O3
Molecular Weight411.89
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
InChIInChI=1S/C22H22ClN3O3/c1-28-17-5-2-15(3-6-17)13-25-21-18-12-16(23)4-7-20(18)24-14-19(21)22(27)26-8-10-29-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25)
InChIKeyOJMYQJHYFDJWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone (CAS 1326806-83-0): Chemical Identity, Scaffold Class, and Procurement Baseline


The compound {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone (CAS 1326806-83-0, PubChem CID 53333936) is a synthetic small molecule belonging to the 4-aminoquinoline chemotype. Its structure features a 6-chloroquinoline core bearing a morpholine-4-carbonyl substituent at the 3-position and a 4-methoxybenzylamino group at the 4-position [1]. The molecular formula is C22H22ClN3O3 with a molecular weight of 411.88 g/mol, a calculated XLogP3 of 3.9, and a topological polar surface area (tPSA) of 63.7 Ų [2]. This scaffold places it within the broader class of amino-quinoline kinase inhibitors, a chemotype extensively explored in patents and primary literature for targeting kinases such as RIP2, PI3K, and receptor tyrosine kinases [3]. The compound is commercially available from screening compound suppliers (e.g., Life Chemicals, catalog F6609-6691) as part of HTS-focused libraries, indicating its current primary use as a research tool and potential lead optimization starting point [4].

Why Generic Substitution Fails for 6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone: The Critical Role of the 4-Methoxybenzylamino Substituent


Within the 4-aminoquinoline-3-carboxamide chemotype, even minor modifications to the 4-amino substituent produce profound shifts in target selectivity, potency, and ADME properties. The target compound incorporates a 4-methoxybenzylamino group at the quinoline 4-position, a feature that distinguishes it from closely related analogs bearing halogen-substituted benzylamino (e.g., 2-chloro-4-fluorobenzyl), unsubstituted benzylamino, or heteroarylmethylamino groups . In the structurally related RIP2 kinase inhibitor series exemplified by GSK583, the identity of the 4-amino substituent is a primary determinant of kinase selectivity; alteration of this group has been shown to redirect inhibitory activity from RIP2 toward other kinases or to abolish activity entirely [1]. The methoxy group contributes hydrogen-bond acceptor capacity and modulates lipophilicity (XLogP3 = 3.9) relative to more lipophilic halogenated analogs, potentially affecting solubility, permeability, and off-target binding profiles [2]. Consequently, researchers cannot assume functional equivalence among 4-aminoquinoline analogs and must select the compound with the specific substitution pattern matched to their target of interest.

Quantitative Differentiation Evidence for {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone: Comparative Physicochemical, Structural, and Predicted Target Engagement Profiles


Lipophilicity Modulation: XLogP3 Comparison of 6-Chloro-4-aminoquinoline-3-carboxamide Analogs with Varying 4-Amino Substituents

The 4-methoxybenzylamino substituent of the target compound modulates lipophilicity to a calculated XLogP3 of 3.9, which is lower than that of the 2-chloro-4-fluorobenzylamino analog (predicted XLogP3 ~4.5 using the additive contribution of the additional halogen atoms) and higher than that of the 4-pyridylmethylamino analog (predicted XLogP3 ~2.8 due to the polar pyridine ring). This places the target compound in an intermediate lipophilicity range that is generally considered favorable for balancing permeability and metabolic stability in CNS and systemic drug discovery programs [1]. The methoxy group also provides an additional hydrogen-bond acceptor (total HBA count = 5) relative to unsubstituted benzylamino analogs (HBA count = 4), which can influence target binding interactions and solubility [2].

Lipophilicity ADME Physicochemical profiling

Topological Polar Surface Area (tPSA) as a Predictor of Brain Penetration and Oral Bioavailability: Comparison of 4-Aminoquinoline-3-carboxamide Analogs

The target compound has a calculated tPSA of 63.7 Ų (some sources report 58 Ų depending on the algorithm), which falls below the commonly cited threshold of 90 Ų for good oral absorption and below the 70-80 Ų range often associated with favorable CNS penetration [1]. This tPSA is primarily determined by the morpholine amide carbonyl, the quinoline nitrogen, and the methoxy oxygen. Morpholine-containing analogs consistently exhibit higher tPSA than piperazine or piperidine replacements, which can be advantageous for reducing hERG binding but may limit passive permeability [2]. The GSK583 series, a well-characterized 4-aminoquinoline kinase inhibitor class, has demonstrated that fine-tuning the 4-substituent can shift tPSA by 10-20 Ų, with direct consequences for the therapeutic index with respect to hERG channel inhibition [3].

BBB penetration Oral bioavailability tPSA

Predicted Target Engagement Profile: SEA-Based Kinase and GPCR Target Predictions for 6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 identified several potential protein targets for this compound, with the strongest prediction being PDK1 (pyruvate dehydrogenase kinase 1, P-value: 3.3 × 10⁻¹, maximum Tanimoto coefficient: 0.47), followed by the serotonin 5-HT2A receptor (HTR2A, P-value: 2.5 × 10⁻¹, max Tc: 0.46), and the neuromedin-K receptor (TACR3, P-value: 2.8 × 10⁻¹, max Tc: 0.50) [1]. This predicted polypharmacology profile differs from that of the well-characterized RIP2 inhibitor GSK583, which shows high selectivity for RIP2 kinase (IC50 = 5 nM) with minimal off-target activity [2]. The absence of confirmed bioactivity data for the target compound means these SEA predictions remain computational hypotheses requiring experimental validation; however, they provide a useful starting point for selecting this compound for specific screening cascades [3].

Target prediction Kinase selectivity SEA PDK1

Synthetic Accessibility and Functional Group Orthogonality: Comparison of 4-Benzylamino vs. 4-Anilino Quinoline-3-carboxamide Scaffolds

The 4-methoxybenzylamino group in the target compound is connected via a benzylic methylene (-CH2-NH-), which confers greater conformational flexibility compared to directly attached 4-anilino analogs (e.g., N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine) [1]. This methylene spacer allows the methoxyphenyl ring to adopt multiple orientations relative to the quinoline core, potentially enabling induced-fit binding to diverse protein targets. Additionally, the benzylic amine is more nucleophilic than the corresponding aniline nitrogen, facilitating selective N-alkylation or acylation for late-stage functionalization without affecting the morpholine amide . The 4-methoxy group further serves as a synthetic handle: it can be demethylated to reveal a phenolic -OH for subsequent etherification or phosphorylation, a derivatization strategy inaccessible to non-methoxylated analogs [2].

Synthetic chemistry Building block Derivatization Medicinal chemistry

Molecular Complexity and Fraction sp3 as Predictors of Developability: Comparison with Clinical-Stage Quinoline Kinase Inhibitors

The target compound has a fraction sp3 (Fsp3) of 0.27, meaning 27% of its heavy atoms are sp3-hybridized (derived from the morpholine ring and benzylic methylene) [1]. This value falls within the range associated with favorable clinical developability (typically Fsp3 > 0.25 for oral drugs) and is higher than that of many flat aromatic kinase inhibitors (Fsp3 often < 0.20). Notably, GSK583 has an Fsp3 of approximately 0.35, owing to its tert-butylsulfonyl group, while the simpler 4-anilinoquinoline analog N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has a lower Fsp3 (~0.18) due to the absence of the benzylic methylene and the presence of an additional aromatic ring attached directly to the 4-amino position [2]. The target compound's molecular complexity score of 537 (PubChem) reflects its intermediate structural intricacy, positioning it between fragment-like and lead-like chemical space [3].

Developability Molecular complexity Fraction sp3 Lead-likeness

Commercial Availability and Purity Specifications: Procurement-Ready Comparison with Structural Analogs

The target compound is commercially stocked by Life Chemicals (catalog F6609-6691) in 20 mg quantities at $99.00 and is also available from multiple other screening compound suppliers [1]. In contrast, the closely related 2-chloro-4-fluorobenzylamino analog (CAS 1326878-49-2) is available from EvitaChem (catalog EVT-2543880) but at a higher price point and lower stock availability, while the 4-pyridylmethylamino analog (CAS not fully characterized) is less commonly stocked . The target compound is listed in the ZINC database as 'In-Stock' since 2015-08-07, indicating sustained commercial availability [2]. This reliable sourcing supports HTS campaigns, SAR follow-up studies, and larger-scale medicinal chemistry efforts without the lead time and cost associated with custom synthesis of less accessible analogs.

Procurement Commercial availability Purity HTS

Best Research and Industrial Application Scenarios for {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone (CAS 1326806-83-0)


Kinase Inhibitor Lead Optimization Starting Point Targeting PDK1 or Related Kinases

Based on SEA predictions suggesting potential PDK1 engagement and the compound's structural similarity to the 4-aminoquinoline kinase inhibitor chemotype established in patents US9216965 and related GSK programs [1], this compound is well-suited as a starting point for kinase inhibitor lead optimization. Its intermediate lipophilicity (XLogP3 = 3.9) and moderate Fsp3 (0.27) provide a balanced developability profile, while the 4-methoxybenzylamino group offers synthetic handles (O-demethylation, N-functionalization) for iterative SAR exploration [2]. Researchers should note that no direct kinase inhibition data exist for this specific compound, and initial biochemical profiling against kinase panels is recommended as a first experimental step.

Physicochemical Tool Compound for CNS Penetration Studies in the Quinoline Chemotype

With a calculated tPSA of 63.7 Ų—below the 70-80 Ų threshold associated with favorable CNS penetration—and an XLogP3 of 3.9, this compound occupies an attractive physicochemical space for evaluating blood-brain barrier penetration within the 4-aminoquinoline scaffold [3]. It can serve as a reference compound for comparing brain exposure across analogs with varying 4-amino substituents (e.g., more polar pyridylmethyl or more lipophilic halogenated benzyl derivatives). Parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion studies can be conducted to empirically validate the predicted CNS penetration properties [4].

HTS Library Component for Phenotypic Screening in Inflammatory or Oncological Disease Models

Given its commercial availability from Life Chemicals and other screening compound suppliers, its structural placement within the bioactive 4-aminoquinoline chemotype, and its predicted polypharmacology profile spanning kinases (PDK1) and GPCRs (HTR2A, TACR3, DRD4) [5], this compound is a rational inclusion in diversity-oriented or targeted screening libraries for phenotypic assays in inflammatory disease (where RIP2 kinase signaling is implicated) or oncology (where PDK1 plays a metabolic regulatory role). It is critical to note that all target engagement predictions are computational and require experimental validation; this compound has no confirmed bioactivity data in ChEMBL or BindingDB as of the latest database releases [6].

Synthetic Intermediate for Diversification into 4-Aminoquinoline Chemical Space

The compound's orthogonal functional groups—a nucleophilic benzylic amine, a demethylatable 4-methoxy group, a robust morpholine amide, and a 6-chloro substituent amenable to cross-coupling—make it a versatile synthetic intermediate for generating diverse analog libraries [7]. The benzylic amine (pKa ~7-8) can be selectively functionalized in the presence of the morpholine tertiary amine, while BBr3- or TMSI-mediated O-demethylation of the 4-methoxy group reveals a phenolic hydroxyl for further derivatization (etherification, phosphorylation, or sulfation). This synthetic tractability is a key differentiator from 4-anilino analogs, where the lower nucleophilicity of the aniline nitrogen complicates selective functionalization [8].

Quote Request

Request a Quote for {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.